molecular formula C17H17ClN2 B3373261 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride CAS No. 98890-48-3

3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride

Cat. No.: B3373261
CAS No.: 98890-48-3
M. Wt: 284.8 g/mol
InChI Key: IYKGVISQUYYIKI-UHFFFAOYSA-N
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Description

3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride is a complex organic compound with a unique structure that combines elements of indole and quinolizine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by their combination under specific conditions to form the desired compound. Common reagents used in these reactions include ethylating agents, reducing agents, and various catalysts to facilitate the formation of the indoloquinolizine structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quinolizine ring, leading to the formation of different reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce different indoloquinolizine compounds with altered electronic properties.

Scientific Research Applications

3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,3,4,6,7,12-hexahydro-indolo(2,3-a)quinolizin-5-ium perchlorate
  • 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium bromide

Uniqueness

3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride stands out due to its specific ethyl group positioning and chloride ion, which confer unique chemical and physical properties. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-ethyl-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.ClH/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17;/h3-8,11H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGVISQUYYIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(CC2)C4=CC=CC=C4N3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98890-48-3
Record name 3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098890483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Reactant of Route 2
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Reactant of Route 3
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Reactant of Route 4
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Reactant of Route 5
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride
Reactant of Route 6
3-Ethyl-7,12-dihydro-6H-indolo(2,3-a)quinolizin-5-ium chloride

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